3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
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Overview
Description
3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol, known as CP-25, is a novel organic molecule with a wide range of potential applications in scientific research. It is a cyclic organic compound that contains a piperidine ring, a pyrazole ring, and a cyclobutyl ring. CP-25 has been shown to have a variety of biochemical, physiological, and pharmacological effects, making it a promising compound for further study.
Scientific Research Applications
Fluorescent Properties in Synthesis
1,5-Diaryl-3-X-pent-4-yn-1-ones, similar in structure to 3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol, are used in the synthesis of 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles. These compounds exhibit notable fluorescent abilities, with emission wavelengths at 453-465 and 363-400 nm, and some demonstrating large Stokes shifts up to 91,000 cm-1 (Odin et al., 2022).
High Affinity and Selectivity in Receptor Antagonism
A class of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives, related to 3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol, show high affinity for histamine-3 receptors (H3Rs). These compounds are stable in liver microsomes, selective against other histamine receptor subtypes, and exhibit notable pharmacokinetic properties (Dandu et al., 2012).
Antimicrobial and Antimalarial Activities
Fused pyran derivatives, synthesized with components similar to 3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol, have been screened for antimicrobial and antimalarial activities. These compounds show effectiveness against pathogenic strains of bacteria and fungi, as well as antituberculosis activity against Mycobacterium tuberculosis H37Rv (Kalaria et al., 2014).
Biological Activity in Fungicidal and Antiviral Applications
Compounds structurally related to 3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol demonstrate good fungicidal and antiviral activities, particularly against tobacco mosaic virus. This highlights the potential of such compounds in biological applications (Li et al., 2015).
properties
IUPAC Name |
5-cyclobutyl-2-piperidin-3-yl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-7-11(9-3-1-4-9)14-15(12)10-5-2-6-13-8-10/h7,9-10,13-14H,1-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBZNVXVORSRIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)C3CCCNC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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